2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentylmethyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the cyclopentylmethyl group can be introduced via alkylation reactions. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reactions, and purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar pyrimidine core but differ in the substitution pattern and ring structure.
2-(2’-Pyridyl)pyrimidine-4-carboxylic acid: This compound has a pyridyl group instead of a cyclopentylmethyl group.
Uniqueness: 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylmethyl group provides steric and electronic effects that influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-6-12-10(13-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,14,15) |
InChI Key |
GENAMUQDIVJXQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.